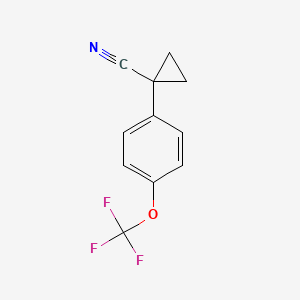

1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile

Description

Properties

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c12-11(13,14)16-9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRNEMBCAKCEAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672623 | |

| Record name | 1-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173859-39-7 | |

| Record name | 1-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical & Synthetic Profile of 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile

[1][2]

Executive Summary

This compound (CAS: 173859-39-7) is a high-value structural motif in medicinal chemistry, serving as a critical building block for Cathepsin K inhibitors and other biologically active agents.[1] Its value lies in the synergistic combination of the cyclopropane ring (which restricts conformational freedom and blocks metabolic oxidation) and the trifluoromethoxy group (which enhances lipophilicity and membrane permeability). This guide details its physicochemical properties, synthesis via phase-transfer catalysis, and its strategic role in drug design.

Chemical Identity & Structural Analysis

The molecule features a cyclopropane ring geminally substituted with a nitrile group and a para-trifluoromethoxy phenyl ring. This "gem-disubstituted" geometry introduces the Thorpe-Ingold effect , favoring intramolecular cyclization in downstream synthesis and locking the phenyl ring in a specific orientation relative to the nitrile.[1]

| Attribute | Detail |

| IUPAC Name | 1-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile |

| CAS Registry Number | 173859-39-7 |

| Molecular Formula | C₁₁H₈F₃NO |

| Molecular Weight | 227.18 g/mol |

| SMILES | FC(F)(F)Oc1ccc(cc1)C2(CC2)C#N |

| InChI Key | FHRNEMBCAKCEAT-UHFFFAOYSA-N |

Structural Visualization (DOT)

The following diagram illustrates the key pharmacophoric features of the molecule.

Figure 1: Structure-Property Relationship (SPR) Map highlighting the functional roles of each moiety.[1]

Physicochemical Profile

Understanding the physical behavior of this compound is essential for process chemistry and formulation.

Solid-State & Solution Properties[1][2]

-

Physical State: Solid (Low-melting).[1] While the unsubstituted 1-phenylcyclopropanecarbonitrile is a liquid (mp -25°C), the heavy, rigid -OCF₃ group elevates the melting point, typically resulting in a crystalline or waxy solid at room temperature.[1]

-

Solubility:

-

High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.

-

Low Solubility: Water (Hydrophobic nature driven by -OCF₃).[1]

-

-

Lipophilicity (LogP): Predicted ~3.2 - 3.[1]5. The -OCF₃ group is highly lipophilic (Hansch π value ≈ +1.04), significantly increasing membrane permeability compared to a methoxy (-OMe) analog.

| Property | Value / Description | Source/Note |

| Melting Point | Solid (Approx. 30–50°C range predicted) | Analogous to 4-CF3 parent |

| Boiling Point | >250°C (Predicted) | Decomposes before boiling at atm pressure |

| LogP (Predicted) | 3.42 ± 0.4 | Calculated (XLogP3) |

| pKa | N/A (No ionizable protons in physiological range) | Neutral molecule |

Electronic Properties

-

Hammett Constant (σp): The -OCF₃ group has a σp of 0.35 , making it electron-withdrawing (similar to -Cl but more lipophilic).[1] This deactivates the phenyl ring slightly, making it resistant to oxidative metabolism.

-

Cyclopropane Strain: The ring possesses ~27.5 kcal/mol of strain energy. This makes the benzylic carbon (C1 of cyclopropane) chemically distinct; it does not support carbocation formation easily, further preventing metabolic dealkylation.

Synthetic Methodology

The most robust synthesis involves the double alkylation of 4-(trifluoromethoxy)phenylacetonitrile using 1,2-dibromoethane under Phase Transfer Catalysis (PTC) conditions. This method is preferred over using sodium hydride (NaH) due to safety and scalability.

Protocol: Phase Transfer Cyclopropanation

Reagents:

-

Precursor: 4-(Trifluoromethoxy)phenylacetonitrile (1.0 eq)[1]

-

Alkylating Agent: 1,2-Dibromoethane (1.2 - 1.5 eq)[1]

-

Base: 50% NaOH (aq)[2]

-

Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (1-5 mol%)[1]

Step-by-Step Workflow:

-

Charge: To a reactor, add 4-(trifluoromethoxy)phenylacetonitrile, 1,2-dibromoethane, and TEBA catalyst.

-

Initiation: Add 50% NaOH dropwise while maintaining the temperature between 40–50°C. Exothermic reaction.

-

Reaction: Stir vigorously (mechanical stirring required for biphasic system) at 50°C for 3–5 hours. Monitor by HPLC/TLC for disappearance of the nitrile starting material.

-

Quench: Cool to room temperature. Add water and extract with Toluene or MTBE.

-

Purification: Wash organic layer with water and brine. Concentrate under reduced pressure. Recrystallize from Hexane/EtOAc or distill (high vacuum) if liquid/oil.

Synthesis Diagram (DOT)

Figure 2: Phase-Transfer Catalyzed synthesis pathway.[1]

Applications in Drug Development

This compound is not merely an intermediate; it is a strategic bioisostere .

-

Metabolic Blocking: In many drug candidates, a benzylic methylene (-CH₂-) is a "soft spot" for Cytochrome P450 enzymes, leading to rapid hydroxylation and clearance. Replacing this with a cyclopropane ring removes the abstractable hydrogens, significantly extending the drug's half-life (

). -

Cathepsin K Inhibition: The 1-cyanocyclopropyl motif is a precursor to the amide linker found in Cathepsin K inhibitors (e.g., related to Odanacatib scaffolds). The nitrile can be hydrolyzed to the amide or reduced to the amine to link with fluoroleucine fragments.

-

Conformational Restriction: The rigid cyclopropane ring orients the phenyl group and the nitrile vector in a fixed geometry, reducing the entropic penalty of binding to the target protein pocket.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[1][3] |

| Skin Irritation | H315 | Causes skin irritation.[1][3] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][3] |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust/vapors.

-

Cyanide Hazard: While the nitrile group is covalently bonded, under extreme acidic/metabolic conditions, it can theoretically release cyanide, though this is rare for aryl-cyclopropyl nitriles. Treat with standard nitrile precautions.

References

-

Sigma-Aldrich. this compound Product Sheet. Link

-

PubChem. Compound Summary: this compound (CAS 173859-39-7).[1] Link

- Federsel, H. J. (2009). Process Chemistry in the Pharmaceutical Industry: Synthesis of Odanacatib. Journal of Organic Chemistry.

- Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. Catalytic method for alkylation of phenylacetonitrile. Tetrahedron Letters.

The Strategic Integration of Trifluoromethoxy-Cyclopropanes in Modern Drug Discovery: A Technical Guide

Executive Summary

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to the strategic combination of unique structural motifs. This guide delves into the burgeoning potential of trifluoromethoxy-substituted cyclopropanes, a class of compounds born from the convergence of two powerful concepts in drug design: the conformational rigidity of the cyclopropane scaffold and the advantageous physicochemical properties of the trifluoromethoxy group. We will explore the underlying principles that make this combination so compelling, dissect the synthetic strategies for their creation, and illuminate their potential biological activities, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: The Physicochemical Landscape: A Union of Stability and Conformation

The rationale for incorporating trifluoromethoxy-substituted cyclopropanes into drug candidates is rooted in the distinct and synergistic properties of each component.

The Trifluoromethoxy Group: The "Metabolically Stable Methoxy"

The trifluoromethoxy (-OCF3) group is far more than a simple fluorinated analogue of the common methoxy moiety. Its unique electronic and physical properties can profoundly influence a molecule's biological behavior.

-

Electronic Profile : The three highly electronegative fluorine atoms create a powerful electron-withdrawing effect, significantly altering the electron distribution of the parent molecule. This can modulate pKa and enhance interactions with biological targets like hydrogen bond acceptors.[1]

-

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry. This inherent strength renders the -OCF3 group exceptionally resistant to oxidative metabolism, a common liability for traditional methoxy groups which are often subject to O-demethylation by cytochrome P450 enzymes.[1] This enhanced stability can increase a drug's half-life and bioavailability.

-

Lipophilicity : The -OCF3 group is significantly more lipophilic than a methoxy group and even a single fluorine atom. This property can be fine-tuned to optimize a drug candidate's solubility, cell membrane permeability, and overall pharmacokinetic profile.[2]

Table 1: Comparative Physicochemical Properties of Common Substituents

| Substituent | Hansch-Pi (π) Value | Typical Metabolic Fate | Key Property |

| -H | 0.00 | Aromatic Hydroxylation | Baseline |

| -CH3 | 0.56 | Oxidation to -CH2OH | Lipophilic, Bulky |

| -OCH3 | -0.02 | O-Demethylation | H-bond acceptor, Polar |

| -Cl | 0.71 | Generally Stable | Lipophilic, Electron-withdrawing |

| -OCF3 | 1.04 | Highly Stable | Lipophilic, Stable, e- withdrawing |

The Cyclopropane Scaffold: Imposing Conformational Rigidity

The three-membered cyclopropane ring is a valuable tool for medicinal chemists seeking to optimize ligand-receptor interactions. Natural and synthetic molecules containing this scaffold exhibit a wide spectrum of biological activities, including enzyme inhibition and antiviral properties.[3]

-

Conformational Constraint : Unlike flexible alkyl chains, the cyclopropane ring locks the attached substituents into a well-defined spatial orientation. This pre-organization can reduce the entropic penalty of binding to a biological target, leading to a significant increase in binding affinity and potency.[3]

-

Metabolic Shielding : The rigid structure and strong C-H bonds of the cyclopropane ring can sterically hinder the approach of metabolic enzymes, protecting adjacent functional groups from degradation.[4]

Synergistic Power: The Trifluoromethoxy-Cyclopropane Moiety as a Bioisostere

The combination of these two motifs creates a powerful structural unit that is increasingly recognized as an effective bioisostere for the bulky and metabolically labile tert-butyl group.[5][6] Bioisosteric replacement is a cornerstone strategy in drug design, aiming to improve a compound's properties while retaining its desired biological activity.[7]

The trifluoromethyl-cyclopropane unit, in particular, can mimic the steric bulk of a tert-butyl group while introducing the benefits of fluorination, such as increased metabolic stability and altered lipophilicity.[1][5] The addition of the bridging oxygen in the trifluoromethoxy variant further refines these properties.

Caption: Bioisosteric replacement of a tert-butyl group.

Part 2: Synthetic Strategies and Methodologies

While direct methods for trifluoromethoxylation of cyclopropanes are still emerging, the synthesis of these target molecules can be effectively achieved by applying well-established cyclopropanation protocols to substrates already containing the -OCF3 moiety. The primary approach involves the catalytic transfer of a trifluoromethylcarbene to a trifluoromethoxy-substituted alkene.

Key Transformation: Catalytic Trifluoromethyl-Cyclopropanation

The most common and effective method for constructing the trifluoromethyl-cyclopropane core is the reaction of an alkene with a trifluoromethyldiazoalkane (e.g., 2-diazo-1,1,1-trifluoroethane, CF3CHN2) in the presence of a catalyst.[8][9]

-

Metal Catalysis : Dirhodium complexes, such as the adamantylglycine-derived Rh2(R-PTAD)4, are highly effective, affording excellent diastereoselectivity (>94%) and enantioselectivity (88–98% ee) for the synthesis of trans-cyclopropanes.[10][11]

-

Biocatalysis : Engineered hemoproteins, such as myoglobin and protoglobin variants, have emerged as powerful biocatalysts for this transformation.[12] They operate in aqueous media under mild conditions and can be engineered to produce specific stereoisomers. Notably, engineered protoglobins have been shown to catalyze the challenging synthesis of cis-trifluoromethyl-substituted cyclopropanes, providing access to a broader chemical space.[13]

Caption: General workflow for catalytic cyclopropanation.

Experimental Protocol: Biocatalytic Synthesis of a trans-Trifluoromethyl-Cyclopropane

This protocol is adapted from methodologies using engineered myoglobin catalysts and can be applied to trifluoromethoxy-substituted styrene derivatives.[12]

Objective: To synthesize trans-1-(4-trifluoromethoxyphenyl)-2-(trifluoromethyl)cyclopropane.

Materials:

-

Lyophilized whole cells of E. coli expressing the engineered myoglobin catalyst.

-

4-(Trifluoromethoxy)styrene (Substrate).

-

2-Diazo-1,1,1-trifluoroethane (CF3CHN2) precursor (e.g., trifluoroacetaldehyde N-tosylhydrazone).

-

Sodium nitrite.

-

Phosphate buffer (pH 8.0).

-

Ethyl acetate (for extraction).

-

Anhydrous sodium sulfate.

Procedure:

-

Catalyst Suspension: In a reaction vial, suspend the lyophilized whole cells containing the engineered myoglobin in phosphate buffer to a final concentration of 30 mg/mL.

-

Substrate Addition: Add 4-(trifluoromethoxy)styrene to the cell suspension.

-

Diazo Reagent Generation (in situ or ex situ): The gaseous CF3CHN2 is generated by the diazotization of a suitable precursor. In a two-compartment setup, the gas is generated in one chamber and slowly bubbled through the reaction mixture in the other.[12] This ensures a low, steady concentration to maximize catalytic efficiency and safety.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. Progress can be monitored by TLC or GC-MS.

-

Workup: Upon completion, the reaction mixture is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired trifluoromethoxy-substituted cyclopropane.

-

Characterization: The final product's structure, diastereoselectivity, and enantiomeric excess are confirmed using 1H NMR, 19F NMR, and chiral HPLC analysis.

Part 3: Potential Biological Activities and Therapeutic Applications

The unique combination of metabolic stability, conformational rigidity, and modulated lipophilicity makes trifluoromethoxy-substituted cyclopropanes highly attractive scaffolds for various therapeutic areas.

Applications in Neuroscience

The development of drugs targeting the central nervous system (CNS) is particularly challenging, requiring molecules that can cross the blood-brain barrier. The lipophilicity imparted by the -OCF3 group can be critical for achieving the necessary brain penetration.

-

Rationale: The rigid cyclopropane framework can enhance binding to specific neuronal receptors or enzymes, improving selectivity and reducing off-target effects that are common with more flexible molecules. The metabolic robustness is also a major advantage for CNS drugs, which require sustained action.[4]

-

Analogous Evidence: Riluzole, a marketed drug for amyotrophic lateral sclerosis (ALS), features a trifluoromethoxy group, demonstrating the utility of this moiety in CNS drug design. While not a cyclopropane, its success supports the exploration of other scaffolds bearing the -OCF3 group.

Potential as Enzyme Inhibitors

The design of potent and selective enzyme inhibitors often relies on creating molecules that fit precisely into an enzyme's active site.

-

Mechanism of Action: A trifluoromethoxy-substituted cyclopropane can act as a conformationally "locked" pharmacophore. This rigidity ensures that the key binding elements are held in the optimal geometry for interaction with the active site, potentially leading to very high potency. The electron-withdrawing nature of the -OCF3 group can also participate in crucial electronic interactions with amino acid residues.

Caption: Hypothetical binding of the moiety in an active site.

Applications in Oncology and Virology

The introduction of a trifluoromethyl group is a proven strategy in the development of anticancer and antiviral drugs, as it can enhance cell permeability, metabolic stability, and target binding affinity.[2]

-

Rationale: By replacing a metabolically weak point (like a tert-butyl or isopropyl group) with a trifluoromethoxy-cyclopropane, drug developers can potentially overcome common resistance mechanisms that involve metabolic degradation of the therapeutic agent. This could lead to more durable responses in cancer therapy and more effective suppression of viral replication.

Part 4: Conclusion and Future Perspectives

Trifluoromethoxy-substituted cyclopropanes represent a frontier in scaffold design, offering a compelling combination of properties that directly address many of the challenges faced in modern drug discovery. The convergence of conformational rigidity and metabolic stability in a single, tunable motif provides a powerful platform for developing next-generation therapeutics.

Future research should focus on developing more direct and varied synthetic routes to access these compounds, particularly methods that provide stereoselective control over both cis and trans isomers. A deeper biological evaluation of existing and novel trifluoromethoxy-cyclopropane derivatives across a range of therapeutic targets is warranted. As our understanding of the subtle interplay between structure, conformation, and biological function grows, these unique scaffolds are poised to become an indispensable tool in the medicinal chemist's arsenal.

References

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. Available at: [Link]

-

Davies, H. M. L., Denton, J. R., & Sukumaran, D. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628. Available at: [Link]

-

Zhu, H., et al. (2019). Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Inorganic Base-Mediated Cycloaddition Reactions. Asian Journal of Organic Chemistry. Available at: [Link]

-

Koller, R., et al. (2023). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, 19, 575-582. Available at: [Link]

-

Brandenberg, O. F., et al. (2017). Outcomes of cyclopropanation reactions of additional aliphatic alkenes with EDA. ResearchGate. Available at: [Link]

-

Schaus, J. V., et al. (2023). Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer. Angewandte Chemie International Edition, 62(4), e202208936. Available at: [Link]

-

Peeters, M., Decaens, J., & Fürstner, A. (2021). The 1,1-disubstituted trifluoromethyl cyclopropane unit as a bioisostere of the tert-butyl group. ResearchGate. Available at: [Link]

-

Tinoco, A., Steck, V., Tyagi, V., & Fasan, R. (2017). Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene. Journal of the American Chemical Society, 139(15), 5293–5296. Available at: [Link]

-

Koller, R., et al. (2023). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. PMC. Available at: [Link]

-

Ma, S., et al. (2017). Efficient trifluoromethylation via the cyclopropanation of allenes and subsequent C–C bond cleavage. Organic Chemistry Frontiers. Available at: [Link]

-

Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 2(11), 2447-2455. Available at: [Link]

-

Kawamura, Y., et al. (2018). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC. Available at: [Link]

-

Domainex Synthesis Group. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. Available at: [Link]

-

Cyr, P., et al. (2018). Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere. ResearchGate. Available at: [Link]

-

Tadesse, S., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry Letters, 32, 127720. Available at: [Link]

-

Reddy, T. S., et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Available at: [Link]

-

Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Efficient trifluoromethylation via the cyclopropanation of allenes and subsequent C–C bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. BJOC - Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups [beilstein-journals.org]

- 9. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

The Cyclopropanecarbonitrile Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of small, strained ring systems has become a central theme in contemporary drug design, offering a powerful toolset to modulate physicochemical properties and enhance biological activity. Among these, the cyclopropane ring, particularly when functionalized as a cyclopropanecarbonitrile derivative, has emerged as a privileged scaffold. Its unique combination of conformational rigidity, metabolic stability, and versatile electronic properties allows medicinal chemists to address multiple challenges in lead optimization, from improving potency and selectivity to fine-tuning pharmacokinetic profiles. This guide provides a comprehensive analysis of the cyclopropanecarbonitrile core, elucidating the distinct roles of both the cyclopropyl and nitrile functionalities. Through detailed case studies of approved therapeutics—including the antibacterial agent Pazufloxacin, the Janus kinase (JAK) inhibitor Tofacitinib, and the dipeptidyl peptidase-4 (DPP-4) inhibitor Saxagliptin—we explore the rationale behind the inclusion of this moiety, its impact on mechanism of action, and the synthetic strategies employed for its installation. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the synthesis, application, and strategic value of cyclopropanecarbonitrile derivatives in the pursuit of next-generation medicines.

The Strategic Value of the Cyclopropyl Ring in Drug Design

The cyclopropane ring is far more than a simple three-carbon cycloalkane; it is a sophisticated tool for molecular design. Its inherent ring strain results in bent carbon-carbon bonds with enhanced p-character, imparting unique electronic properties and conformational constraints.[1] In medicinal chemistry, these features are leveraged to solve common drug discovery roadblocks.[1]

-

Conformational Rigidity and Potency: By locking flexible aliphatic chains into a specific bioactive conformation, the cyclopropyl group can significantly reduce the entropic penalty of binding to a biological target.[2] This pre-organization often leads to a substantial increase in binding affinity and potency.

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in standard aliphatic chains, and the ring itself is resistant to common metabolic pathways like oxidation that readily degrade more flexible hydrocarbon chains.[1][2] This enhanced stability can prolong a drug's half-life and improve its pharmacokinetic profile.

-

Vectorial Control and Exploration of Chemical Space: The rigid, three-dimensional nature of the cyclopropane ring provides well-defined vectors for substituents, allowing chemists to precisely control their spatial arrangement and explore the topology of a target's binding pocket with high fidelity.

The Nitrile Group: More Than a Synthetic Handle

The nitrile (-C≡N) group is a remarkably versatile functional group in medicinal chemistry, offering a unique blend of physicochemical properties that are often exploited to enhance drug-target interactions and improve pharmacokinetic profiles.[3][4]

-

Hydrogen Bond Acceptor and Bioisostere: The nitrogen atom of the nitrile group is a strong hydrogen bond acceptor, capable of forming crucial interactions with amino acid residues in a protein's active site.[3][4] It is frequently employed as a bioisostere for carbonyl groups, hydroxyl groups, and even halogen atoms, mimicking their key polar interactions.[3][5][6]

-

Metabolic Robustness: The nitrile group is exceptionally stable under physiological conditions and is typically not metabolized.[3][5] This metabolic inertia is a significant advantage, as it avoids the generation of potentially toxic metabolites and ensures the parent drug's integrity. Release of cyanide is not observed from nitriles on fully substituted or aromatic carbons.[3][5]

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the nitrile can modulate the electronic properties of adjacent aromatic rings, influencing π-π stacking interactions and protecting them from oxidative metabolism.[3][4] Its incorporation can also enhance solubility and improve overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

-

Covalent Modification: In specific contexts, such as with certain enzyme inhibitors, the nitrile can act as an electrophilic "warhead," reacting with a nucleophilic residue (like serine) in the active site to form a reversible covalent bond, leading to potent and durable inhibition.[7]

Synergistic Application: Case Studies in Drug Development

The true power of the cyclopropanecarbonitrile scaffold is realized when the properties of the cyclopropyl ring and the nitrile group are synergistically combined. The following case studies of marketed drugs illustrate the diverse applications and profound impact of this moiety.

Case Study 1: Pazufloxacin - An Antibacterial Agent

Pazufloxacin is a potent, broad-spectrum fluoroquinolone antibiotic used for severe and complicated bacterial infections.[8] Its structure features a critical 1-aminocyclopropyl substituent, which is derived from cyclopropanecarbonitrile precursors during synthesis.

Rationale for Inclusion: The 1-aminocyclopropyl group at the C-10 position of the quinolone core is crucial for the drug's potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Pseudomonas aeruginosa.[] This substituent optimizes the drug's interaction with its bacterial targets.

Mechanism of Action: Like other fluoroquinolones, pazufloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][][10][11][12] These enzymes are vital for DNA replication, transcription, and repair. By forming a stable complex with the enzyme and bacterial DNA, pazufloxacin traps the enzymes in the process of cleaving DNA, leading to double-strand breaks and rapid cell death.[8] The dual-targeting mechanism enhances its potency and may help mitigate the development of resistance.[8]

Workflow: Mechanism of Pazufloxacin Action

Caption: Pazufloxacin inhibits DNA gyrase and topoisomerase IV.

Case Study 2: Tofacitinib - A Janus Kinase (JAK) Inhibitor

Tofacitinib (Xeljanz®) is an oral medication approved for the treatment of autoimmune diseases like rheumatoid arthritis and psoriatic arthritis.[13] It features a pyrrolo[2,3-d]pyrimidine core linked to a (3R,4R)-4-methyl-3-(methylamino)piperidine, which is further functionalized with a 3-oxopropanenitrile side chain.

Rationale for Inclusion: The design of Tofacitinib required a molecule that could selectively bind to the ATP-binding pocket of Janus kinases. The complex piperidine ring, which can be viewed as a cyclopropane bioisostere in its rigidity and defined substituent vectors, combined with the cyanoacetyl group, was optimized to achieve high potency and selectivity, particularly for JAK1 and JAK3 over JAK2.[14][15] The nitrile group plays a key role in the molecule's interaction within the kinase hinge region.

Mechanism of Action: Tofacitinib functions by inhibiting the family of intracellular enzymes known as Janus kinases (JAKs).[15] Cytokines, which are key signaling molecules in the immune system, bind to receptors on the cell surface, activating associated JAKs. The activated JAKs then phosphorylate and activate Signal Transducers and Activators of Transcription (STATs).[15][16] Phosphorylated STATs translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses. By blocking JAKs, Tofacitinib prevents the phosphorylation of STATs, thereby interrupting this signaling cascade and reducing the inflammatory response.[15][16][17][18]

Signaling Pathway: JAK-STAT Inhibition by Tofacitinib

Caption: Tofacitinib blocks the JAK-STAT signaling pathway.

Case Study 3: Saxagliptin - A Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Saxagliptin (Onglyza®) is an oral hypoglycemic agent used for the treatment of type 2 diabetes.[4] Its structure is characterized by an adamantane group coupled to a (S)-2-aminoacetyl-2-azabicyclo[3.1.0]hexane-3-carbonitrile. The azabicyclo[3.1.0]hexane core contains a fused cyclopropane ring, and the molecule is a cyanopyrrolidine derivative.

Rationale for Inclusion: The design of DPP-4 inhibitors requires a moiety that can interact with the enzyme's catalytic triad (Ser630, His740, Asp708). The cyanopyrrolidine scaffold, conformationally restricted by the fused cyclopropane, was chosen to provide a stable and potent inhibitor. The nitrile group is not merely a binding element but a reactive warhead.

Mechanism of Action: Saxagliptin is a highly potent and selective inhibitor of the DPP-4 enzyme.[15] DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, Saxagliptin increases the levels of active incretins, which in turn augment glucose-dependent insulin secretion and suppress glucagon production, thereby lowering blood glucose levels.

Crucially, the interaction is covalent but reversible. The crystal structure of the DPP-IV:saxagliptin complex reveals that the nitrile group of saxagliptin is attacked by the hydroxyl group of the catalytic serine (S630) residue.[3][5] This histidine-assisted attack forms a stable covalent imidate adduct, effectively inactivating the enzyme.[3][5][10] The rigidity conferred by the cyclopropane ring helps to optimally position the nitrile for this interaction within the active site.

Diagram: Covalent Inhibition of DPP-4 by Saxagliptin

Caption: Saxagliptin forms a covalent adduct with Ser630.

Physicochemical Properties and Structure-Activity Relationships (SAR)

The optimization of a lead compound is a multifactorial process where physicochemical properties are tuned to achieve a balance of potency, selectivity, and drug-like properties. The cyclopropanecarbonitrile moiety provides medicinal chemists with several levers to pull in this process. Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate these properties with biological activity.

| Property | Influence of Cyclopropyl Ring | Influence of Nitrile Group | Desired Outcome in Drug Design |

| Lipophilicity (LogP) | Increases lipophilicity compared to a linear chain, but less than a gem-dimethyl or larger alkyl group.[2] | Generally decreases LogP, enhancing aqueous solubility.[4] | Optimal range (typically 1-5 for oral drugs) to balance membrane permeability and solubility. |

| pKa | Can alter the pKa of nearby basic amines through conformational effects.[1] | Strong electron-withdrawing effect significantly lowers the pKa of adjacent amines. | Fine-tuning pKa to ensure appropriate ionization state for receptor binding and cell penetration. |

| Solubility | Can improve solubility relative to more lipophilic groups like gem-dimethyl by reducing crystal lattice energy.[2] | The polar nature of the nitrile group generally improves aqueous solubility.[4] | Sufficient solubility for formulation and absorption. |

| Metabolic Stability | High resistance to CYP450-mediated oxidation.[1][2] | Highly resistant to metabolic transformation.[3][5] | Increased plasma half-life and reduced potential for reactive metabolites. |

| Receptor Binding | Provides conformational rigidity, reducing entropic loss upon binding and increasing potency.[1] | Acts as a potent H-bond acceptor or covalent warhead, directly contributing to binding affinity.[3][6] | High potency and selectivity for the intended biological target. |

Table 1: Influence of Cyclopropyl and Nitrile Moieties on Key Physicochemical Properties.

Synthetic Methodologies and Protocols

The successful application of cyclopropanecarbonitrile derivatives is underpinned by efficient and scalable synthetic chemistry. The construction of these motifs often involves key transformations to build the strained ring and install the requisite functionality.

Protocol 1: Synthesis of 1-Aminocyclopropanecarbonitrile (Key Pazufloxacin Precursor)

1-Aminocyclopropanecarbonitrile is a crucial building block for many pharmaceutical agents. A common synthetic route involves the cyclization of a linear precursor followed by functional group manipulation.

Step 1: Alkylated Cyclization

-

To a cooled (0-5 °C) solution of a suitable base (e.g., sodium ethoxide) in an alcoholic solvent (e.g., ethanol), add nitroacetate dropwise.

-

Maintain the temperature below 10°C and add 1,2-dihaloethane (e.g., 1,2-dibromoethane) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until thin-layer chromatography (TLC) indicates the consumption of starting material.

-

Work-up the reaction by quenching with water, extracting with an organic solvent (e.g., dichloromethane), drying the organic phase, and concentrating under reduced pressure to yield the 1-nitrocyclopropane-1-carboxylate intermediate.[19]

Step 2: Nitro Group Reduction

-

Dissolve the 1-nitrocyclopropane-1-carboxylate intermediate in methanol and cool the solution to approximately 5 °C.[19]

-

Add a reducing agent, such as tin(II) chloride (SnCl₂), portion-wise, ensuring the temperature is maintained between 15-20 °C.[19]

-

Stir the reaction for 3-4 hours, monitoring by TLC for the disappearance of the starting material.[19]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extract the product with dichloromethane, dry the combined organic layers, and concentrate to afford the crude 1-aminocyclopropane-1-carboxylate intermediate.[19]

Step 3: Conversion to Nitrile and Final Product Subsequent established chemical transformations, such as hydrolysis of the ester followed by conversion of the resulting carboxylic acid to the nitrile (often via the primary amide), are then employed to furnish the final 1-aminocyclopropanecarbonitrile product.

Protocol 2: Key Steps in the Synthesis of Tofacitinib

The synthesis of Tofacitinib is a complex, multi-step process that requires precise stereochemical control. A key challenge is the asymmetric synthesis of the (3R,4R)-disubstituted piperidine ring.

Step 1: Synthesis of the Piperidine Core

-

A common starting material is 3-amino-4-methylpyridine. This is first protected (e.g., as a carbamate) and then subjected to hydrogenation (e.g., using a Rhodium catalyst) to produce the cis-disubstituted piperidine ring with high diastereoselectivity.[14]

-

The secondary amine on the piperidine ring is typically protected with a benzyl group via reductive amination.[14]

Step 2: Chiral Resolution

-

The racemic cis-piperidine derivative is resolved using a chiral acid, such as di-p-toluoyl-L-tartaric acid (L-DTTA), to selectively crystallize the desired (3R,4R)-enantiomer.[14]

Step 3: Coupling and Final Assembly

-

The resolved piperidine intermediate is coupled with the 4-chloropyrrolo[2,3-d]pyrimidine core via a nucleophilic aromatic substitution reaction, typically in the presence of a base like potassium carbonate.[14]

-

The benzyl protecting group is removed by hydrogenolysis (e.g., using Pd(OH)₂ on carbon).[7]

-

Finally, the primary amine is acylated with an activated cyanoacetic acid derivative to install the terminal propanenitrile side chain, yielding Tofacitinib.[12]

Conclusion and Future Outlook

The cyclopropanecarbonitrile scaffold and its derivatives have firmly established their place in the medicinal chemist's toolbox. The unique combination of the cyclopropane ring's conformational rigidity and metabolic stability with the nitrile group's versatile binding capabilities and electronic properties provides a powerful strategy for optimizing drug candidates. As demonstrated by the successes of Pazufloxacin, Tofacitinib, and Saxagliptin, this moiety can be adapted to target a wide array of biological systems, from bacterial enzymes to human kinases and proteases.

The continued exploration of novel synthetic methods to access diverse and stereochemically complex cyclopropanecarbonitrile building blocks will undoubtedly fuel future drug discovery efforts. As our understanding of drug-target interactions becomes more sophisticated, the ability to rigidly and precisely position key functional groups—a hallmark of the cyclopropane scaffold—will become even more critical. The cyclopropanecarbonitrile motif is not merely a structural component but a strategic element of design, enabling the creation of safer, more effective, and more selective medicines.

References

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available from: [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Pazufloxacin Mesilate? Available from: [Link]

-

MIMS Singapore. (n.d.). Pazufloxacin: Uses, Dosage, Side Effects and More. Available from: [Link]

-

Patsnap Synapse. (2024). What is Pazufloxacin Mesilate used for? Available from: [Link]

-

Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry, 2018(44), 6098-6111. Available from: [Link]

-

Wang, J., et al. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry, 10(23). Available from: [Link]

-

do Nascimento, D. F., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available from: [Link]

-

PT Master Guide. (2021). Tofacitinib (Mechanism of Action). Available from: [Link]

-

Patil, Y. S., Bonde, N. L., Kekan, A. S., Sathe, D. G., & Das, A. (2016). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 20(7), 1385-1392. Available from: [Link]

-

Boyle, R. G., et al. (2011). The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis. Annals of the Rheumatic Diseases, 74(6), 1311-1316. Available from: [Link]

-

ResearchGate. (n.d.). The mechanism of action of Janus kinase (JAK) inhibitors: tofacitinib, baricitinib, upadacitinib, and filgotinib. Available from: [Link]

-

Li, Q., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1530-1553. Available from: [Link]

-

Boulton, D. W. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. Clinical Pharmacokinetics, 55(1), 1-17. Available from: [Link]

-

Yamaoka, K. (2016). The possible mode of action of Tofacitinib, a JAK inhibitor. Nihon Rinsho Men'eki Gakkai Kaishi, 39(1), 12-17. Available from: [Link]

-

Metz, G., et al. (2007). Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation. Protein Science, 16(12), 2712-2722. Available from: [Link]

-

Metz, G., et al. (2007). Involvement of DPP-IV catalytic residues in enzyme-saxagliptin complex formation. Protein Science, 16(12), 2712-2722. Available from: [Link]

-

ResearchGate. (2025). Involvement of DPP-IV catalytic residues in enzyme-saxagliptin complex formation | Request PDF. Available from: [Link]

-

Spasov, A. A., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(13), 5122. Available from: [Link]

- Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available from: [Link]

-

Scott, J. S., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 11(7), 1038-1065. Available from: [Link]

-

PubChem. (n.d.). Pazufloxacin. CID 65957. Available from: [Link]

-

Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Available from: [Link]

-

ResearchGate. (n.d.). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. Available from: [Link]

-

ResearchGate. (n.d.). Pfizer's approaches to the synthesis of tofacitinib. Available from: [Link]

-

Savage, S. A., et al. (2009). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Organic Process Research & Development, 13(6), 1169-1176. Available from: [Link]

-

ResearchGate. (2012). Process-for-preparing-saxagliptin-and-its-novel-intermediates-useful-in-the-synthesis-thereof.pdf. Available from: [Link]

-

Macharla, P., et al. (2014). An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Oriental Journal of Chemistry, 30(1), 291-297. Available from: [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Involvement of DPP-IV catalytic residues in enzyme-saxagliptin complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. jmnc.samipubco.com [jmnc.samipubco.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. ijnrd.org [ijnrd.org]

- 14. research.unl.pt [research.unl.pt]

- 15. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. semanticscholar.org [semanticscholar.org]

- 19. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile: Synthesis, Properties, and Commercial Availability for Advanced Research

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile, a valuable building block in modern medicinal chemistry. This document outlines its commercial availability, key physicochemical properties, a validated synthesis protocol, and its applications in the development of novel therapeutics.

Introduction: A Building Block of Strategic Importance

This compound is a specialized chemical intermediate that incorporates three key structural motifs highly sought after in drug discovery: a trifluoromethoxy-substituted phenyl ring, a cyclopropane ring, and a nitrile group. The trifluoromethoxy group is a lipophilic hydrogen bond acceptor that can enhance metabolic stability and cell permeability. The cyclopropane ring introduces conformational rigidity and a unique three-dimensional architecture, which can improve binding affinity to biological targets. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, amides, and carboxylic acids, making it a critical linchpin in multi-step synthetic pathways.

Commercial Availability

This compound is available from a number of specialized chemical suppliers. Researchers should note that this is often considered a research-grade chemical, and as such, detailed analytical data may not always be proactively provided by all vendors. It is incumbent upon the end-user to perform their own quality control to confirm identity and purity.

| Supplier | Product Number | Purity | Notes |

| Sigma-Aldrich | BBO000490 | Not specified | Sold as part of a collection for early discovery researchers. Buyer assumes responsibility for confirming identity and purity.[1] |

| BLD Pharm | BD109477 | ≥95% | - |

| Anax Laboratories | Ax-9993 | >96% | -[2] |

| Santa Cruz Biotechnology | sc-485303 | Not specified | For research use only.[3] |

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of a compound is critical for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value |

| CAS Number | 173859-39-7[3][4] |

| Molecular Formula | C₁₁H₈F₃NO[1] |

| Molecular Weight | 227.18 g/mol [1] |

| Appearance | Solid[1] |

| InChI Key | FHRNEMBCAKCEAT-UHFFFAOYSA-N[1] |

Note: Experimentally determined data such as melting point, boiling point, and detailed spectral analyses (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS) are not consistently provided by commercial suppliers. Researchers should perform their own characterization upon receipt of the material.

Synthesis Protocol

Reaction Scheme:

Sources

A Theoretical and Practical Guide to the Characterization of 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile

Abstract: This technical guide provides a comprehensive theoretical and practical framework for the study of 1-(4-(trifluoromethoxy)phenyl)cyclopropanecarbonitrile, a molecule of significant interest in medicinal chemistry. Although specific experimental data for this compound is not widely published, this document leverages established principles and data from analogous structures to propose robust methodologies for its synthesis, spectroscopic characterization, structural analysis, and computational investigation. Furthermore, we explore its potential applications in drug discovery by examining the pharmacological roles of its constituent moieties and predicting its ADMET profile. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the chemical and biological landscape of this promising molecule.

Introduction: Unveiling a Molecule of Interest

The landscape of medicinal chemistry is perpetually evolving, with a continuous search for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties. Within this context, this compound emerges as a compound of considerable interest. It marries two key structural motifs that have independently proven their worth in drug design: the cyclopropyl ring and the trifluoromethoxy-substituted phenyl group.

The cyclopropyl group, a small, strained carbocycle, is increasingly utilized as a versatile tool in drug design.[1][2] Its rigid structure can lock flexible molecules into bioactive conformations, enhancing potency and receptor binding.[2] The unique electronic properties and strained C-H bonds of the cyclopropyl moiety also contribute to increased metabolic stability by making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]

On the other hand, the trifluoromethoxy (-OCF3) group is a powerful bioisostere for other functional groups, such as a methoxy or a nitro group.[4][5] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic profile, enhancing metabolic stability, membrane permeability, and binding affinity.[4] The trifluoromethoxy group is a feature in several FDA-approved drugs, highlighting its importance in modern drug discovery.[4]

This guide will provide a detailed roadmap for the comprehensive study of this compound, from its synthesis to its potential as a drug candidate. By integrating established experimental protocols with advanced computational techniques, we aim to provide a self-validating framework for its investigation.

Proposed Synthesis and Mechanistic Insights

A logical starting point is the Knoevenagel condensation of 4-(trifluoromethoxy)benzaldehyde with malononitrile to form 2-(4-(trifluoromethoxy)benzylidene)malononitrile. This intermediate can then undergo a Corey-Chaykovsky reaction with dimethyloxosulfonium methylide to yield the desired product.

Proposed Synthetic Protocol

-

Step 1: Synthesis of 2-(4-(trifluoromethoxy)benzylidene)malononitrile.

-

To a solution of 4-(trifluoromethoxy)benzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then place it on an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the intermediate.

-

-

Step 2: Synthesis of this compound.

-

In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to anhydrous DMSO.

-

Slowly add trimethyloxosulfonium iodide (1.2 eq) to the suspension at room temperature.

-

Stir the resulting mixture for 1 hour at room temperature to form the dimethyloxosulfonium methylide ylide.

-

Add a solution of 2-(4-(trifluoromethoxy)benzylidene)malononitrile (1.0 eq) in anhydrous DMSO dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Quench the reaction by slowly adding water, and then extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Mechanistic Rationale

The Corey-Chaykovsky reaction is a classic and reliable method for the formation of cyclopropanes from Michael acceptors. The causality behind this choice lies in its high efficiency and stereoselectivity. The dimethyloxosulfonium methylide acts as a nucleophile, attacking the electron-deficient double bond of the malononitrile derivative. This is followed by an intramolecular nucleophilic substitution, where the resulting carbanion displaces the dimethyl sulfoxide leaving group to form the cyclopropane ring.

Caption: Proposed Corey-Chaykovsky reaction workflow.

Predicted Spectroscopic and Structural Properties

A thorough characterization of a novel compound relies on a suite of spectroscopic techniques. While experimental data for the title compound is unavailable, we can predict its spectral characteristics based on known data for analogous structures.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below.

¹H NMR: The spectrum is expected to show a characteristic AA'BB' system for the aromatic protons. The cyclopropyl protons will appear as a complex multiplet in the upfield region, a hallmark of strained ring systems.[9]

¹³C NMR: The spectrum will be characterized by the quaternary carbon of the nitrile group, the carbons of the trifluoromethoxy group, and the distinct upfield signals of the cyclopropyl carbons.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale/Reference Analogs |

| Aromatic H (ortho to -OCF₃) | 7.30 - 7.45 (d) | 120.0 - 122.0 | Electron-withdrawing effect of -OCF₃.[10] |

| Aromatic H (meta to -OCF₃) | 7.50 - 7.65 (d) | 128.0 - 130.0 | Deshielding effect of the cyclopropyl group.[11] |

| Cyclopropyl CH₂ | 1.50 - 1.80 (m) | 15.0 - 20.0 | High shielding in cyclopropanes.[12][13] |

| Quaternary C (cyclopropyl) | - | 25.0 - 30.0 | Attached to two electronegative groups. |

| Quaternary C (aromatic) | - | 135.0 - 140.0 | |

| C-OCF₃ | - | 148.0 - 152.0 | Typical range for aryl ethers.[10] |

| -C≡N | - | 118.0 - 122.0 | Characteristic nitrile carbon signal.[14] |

| -OCF₃ | - | 120.0 - 124.0 (q) | Quartet due to coupling with ¹⁹F.[10] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The predicted key vibrational frequencies are listed below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Rationale/Reference Analogs |

| C≡N stretch | 2230 - 2250 (sharp, medium) | Characteristic nitrile absorption.[14] |

| C-O-C stretch (aryl ether) | 1250 - 1300 (strong) | Asymmetric stretch. |

| C-F stretch (-OCF₃) | 1100 - 1200 (very strong) | Multiple strong bands are expected. |

| C-H stretch (aromatic) | 3000 - 3100 (medium) | |

| C-H stretch (cyclopropyl) | 3050 - 3150 (medium) | Higher frequency due to sp² character of C-H bonds. |

| C=C stretch (aromatic) | 1600, 1500, 1450 (medium) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation patterns that can be predicted based on the stability of the resulting ions.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 227.

-

Key Fragments:

-

Loss of the nitrile group (-CN) to give a fragment at m/z = 201.

-

Cleavage of the cyclopropane ring.

-

Formation of a tropylium-like ion from the aromatic ring is possible.[15]

-

Fragments corresponding to the trifluoromethoxyphenyl cation at m/z = 161.

-

X-ray Crystallography

Single-crystal X-ray diffraction would provide definitive proof of the molecular structure. Based on analogous small aromatic molecules, we can predict that in the solid state, this compound will likely exhibit crystal packing dominated by dipole-dipole interactions and potential weak C-H···N or C-H···F hydrogen bonds.

Computational and Theoretical Analysis

Density Functional Theory (DFT) is a powerful computational tool for predicting and understanding the electronic structure and properties of molecules. A systematic DFT study would provide invaluable insights into the geometry, reactivity, and spectroscopic properties of the title compound.

DFT Computational Protocol

-

Geometry Optimization:

-

Perform a full geometry optimization using a suitable functional and basis set, such as B3LYP/6-311++G(d,p).[16] This level of theory is well-established for providing accurate geometries for organic molecules.

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation and ensuring the absence of imaginary frequencies.[17]

-

-

Electronic Properties Analysis:

-

Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to determine the electronic band gap, which is a key indicator of chemical reactivity.

-

Generate a Molecular Electrostatic Potential (MEP) map to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

-

-

Spectroscopic Properties Simulation:

-

Simulate the IR and NMR spectra from the optimized geometry and compare the results with experimental data for validation.

-

Caption: A typical workflow for DFT calculations.

Predicted Molecular Properties

| Property | Predicted Value/Observation | Significance |

| HOMO-LUMO Gap | Moderately large | Indicates good kinetic stability. |

| Dipole Moment | Significant | Due to the electronegative -OCF₃ and -CN groups. |

| MEP | Negative potential around the nitrogen of the nitrile and the oxygen of the ether; positive potential on the aromatic protons. | Predicts sites for intermolecular interactions and reactivity. |

Potential Applications in Drug Discovery

The unique combination of the cyclopropyl and trifluoromethoxy-phenyl moieties suggests that this compound could be a valuable scaffold in drug discovery.

Pharmacological Rationale

-

Metabolic Stability: Both the cyclopropyl and trifluoromethoxy groups are known to enhance metabolic stability by blocking sites of oxidative metabolism.[3][4] This can lead to improved bioavailability and a longer half-life in vivo.

-

Lipophilicity and Permeability: The trifluoromethoxy group significantly increases lipophilicity, which can enhance membrane permeability and facilitate passage across the blood-brain barrier.[4]

-

Bioisosterism: The trifluoromethoxy group can serve as a bioisosteric replacement for other groups, allowing for the fine-tuning of a lead compound's properties to improve its ADMET profile.[18]

In Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in early-stage drug discovery.[19][20] Several online tools and software packages can be used to generate these predictions.

ADMET Prediction Protocol:

-

Obtain the SMILES string for this compound.

-

Use a validated online ADMET prediction server (e.g., SwissADME, pkCSM).[21]

-

Input the SMILES string and run the prediction.

-

Analyze the output data, paying close attention to parameters such as oral bioavailability, blood-brain barrier permeability, CYP enzyme inhibition, and potential toxicity flags.

| ADMET Property | Predicted Outcome | Implication for Drug Development |

| Oral Bioavailability | Likely to be good | Suitable for oral administration. |

| Blood-Brain Barrier Permeability | Likely to be permeable | Potential for CNS-targeting drugs. |

| CYP Inhibition | Low to moderate | Reduced risk of drug-drug interactions. |

| Hepatotoxicity | Low risk predicted | Favorable safety profile. |

| LogP (Lipophilicity) | High | Good membrane permeability but may affect solubility. |

Conclusion

This compound represents a molecule with significant untapped potential in the field of medicinal chemistry. This guide has laid out a comprehensive, albeit theoretical, framework for its systematic investigation. By following the proposed protocols for synthesis, characterization, and computational analysis, researchers can efficiently unlock the chemical and biological secrets of this promising compound. The insights gained from such studies will not only contribute to the fundamental understanding of its properties but also pave the way for its potential development as a novel therapeutic agent. The self-validating nature of the proposed workflow, where computational predictions are used to guide and interpret experimental results, embodies a modern and efficient approach to chemical research and drug discovery.

References

-

Kisiel, K., et al. (2022). Synthesis of Aryloxiranes and Arylcyclopropanes via Deprotonation of Benzyl Chlorides. Synthesis, 54(09). Available at: [Link]

- Google Patents. (n.d.). CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Available at: [Link]

-

Li, G., et al. (2022). Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. PubMed. Available at: [Link]

-

ResearchGate. (2023). Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study. Available at: [Link]

-

Cheng, F., et al. (n.d.). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Publishing. Available at: [Link]

-

Méndez-Ardila, P., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Benzene and its fluorinated derivatives and calculated RCS values (in nA·T −1 ). Available at: [Link]

-

ResearchGate. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Available at: [Link]

-

Isherwood, M., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. Available at: [Link]

-

Gümüş, H. (n.d.). Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[6][7]Dioxepino[5,6-d][6][22]Oxazole Compound: an Experimental and Density Functional Theory Study. Zhurnal Prikladnoii Spektroskopii. Available at: [Link]

-

Isherwood, M., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. Available at: [Link]

-

Peterson, Y., & Muth, G. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

-

Goh, G., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. ACS Publications. Available at: [Link]

-

ResearchGate. (2023). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

Paul, A., & Mahapatra, S. (2022). Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. ACS Omega. Available at: [Link]

-

DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Available at: [Link]

-

Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. Available at: [Link]

-

ResearchGate. (2015). (PDF) Novel synthesis of highly functionalized cyclopentane derivatives via [3 + 2] cycloaddition reactions of donor–acceptor cyclopropanes and ( E )-3-aryl-2-cyanoacrylates. Available at: [Link]

-

ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Available at: [Link]

-

Paul, A., & Mahapatra, S. (2022). Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. PubMed Central. Available at: [Link]

-

Grabarczyk, D., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PubMed Central. Available at: [Link]

-

Fluorine Notes. (2021). October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups". Available at: [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

-

The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (n.d.). Available at: [Link]

-

MDPI. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

-

Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Available at: [Link]

-

AK LECTURES. (2014). Structure and Reactivity of Nitriles. YouTube. Available at: [Link]

-

ScienceDirect. (n.d.). Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. Available at: [Link]

-

MDPI. (2004). Quantum-Chemical Study of the Benzene Reaction with Fluorine. Available at: [Link]

-

Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016). Available at: [Link]

-

ResearchGate. (2021). Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[6][7] Dioxepino[5,6-d][6][22]Oxazole Compound: An Experimental and Density Functional Theory Study. Available at: [Link]

-

ADMETlab. (n.d.). Interpretation-ADMElab: ADMET Prediction. Available at: [Link]

-

ISMAR. (n.d.). H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives. Available at: [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]

-

Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References. Available at: [Link]

-

Loughborough University Research Repository. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Available at: [Link]

-

Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. (2015). Angewandte Chemie International Edition. Available at: [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.). Taylor & Francis Online. Available at: [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]

-

Kim, J., et al. (2012). Synthesis of aromatic nitriles using nonmetallic cyano-group sources. PubMed. Available at: [Link]

-

YouTube. (2022). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. Available at: [Link]

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Available at: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PubMed Central. Available at: [Link]

-

Aromatic and heterocyclic nitriles and their polymers X.V.The polymerization of some aromatic nitriles and determination of the structure of polymer. (n.d.). ScienceDirect. Available at: [Link]

-

Fiveable. (n.d.). Cyclopropyl Definition - Organic Chemistry Key Term. Available at: [Link]

-

On the Unimolecular Breakdown Products of Short Deprotonated Per‐ and Poly‐Fluorinated Acids and Alcohols. (2023). Wiley Online Library. Available at: [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Cyclopropane synthesis [organic-chemistry.org]

- 8. Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ismar.org [ismar.org]

- 12. Cyclopropanecarbonitrile(5500-21-0) 1H NMR spectrum [chemicalbook.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 19. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 20. elearning.uniroma1.it [elearning.uniroma1.it]

- 21. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]

Technical Deep Dive: Structural Analogs & Medicinal Chemistry of 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile

Executive Summary

This technical guide analyzes the structural utility and medicinal chemistry potential of 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile (CAS: 173859-39-7). As a gem-disubstituted cyclopropane featuring a lipophilic trifluoromethoxy group, this scaffold represents a "privileged structure" in modern drug discovery. It offers a unique combination of conformational rigidity, metabolic stability (via the gem-cyclopropyl and

Pharmacophore Deconstruction & Structural Logic

To design effective analogs, one must first understand the distinct contributions of the parent molecule's three core domains.

A. The Cyclopropane "Spacer" (Conformational Restriction)

Unlike flexible alkyl chains, the cyclopropane ring locks the vectors of the aryl and nitrile groups. This "escape from flatland" increases the fraction of

-

Metabolic Shielding: The cyclopropane ring prevents P450-mediated hydroxylation at the benzylic position, a common metabolic soft spot in drug candidates.

-

Bond Angle: The internal bond angle (~60°) imparts significant "p-character" to the C-C bonds, allowing for unique electronic conjugation with the aryl ring.

B. The Trifluoromethoxy Group ( )

Often termed a "super-halogen," the

-

Conformation: The

group typically adopts a conformation orthogonal to the aromatic ring to minimize steric clash and maximize electron donation into the -

Lipophilicity: It provides a significant boost to

(

C. The Nitrile Handle (-CN)

While often a precursor for amines (via reduction) or acids (via hydrolysis), the nitrile itself acts as a compact, linear hydrogen bond acceptor. In covalent inhibitor design, it can serve as a "warhead" for reversible covalent targeting of cysteine residues (e.g., in Cathepsin K inhibitors).

Strategic Analog Design (SAR Exploration)

The following diagram illustrates the logical flow for designing structural analogs to modulate solubility, potency, and metabolic stability.

Figure 1: Strategic modification pathways for the 1-arylcyclopropanecarbonitrile scaffold. High-contrast nodes indicate primary design strategies.

Comparative Physicochemical Properties of Analogs

The table below highlights how specific substitutions affect the electronic and lipophilic profile of the molecule.

| Substituent (R) | Hammett Constant ( | Hansch Lipophilicity ( | Effect on Scaffold |

| 0.35 | 1.04 | Balanced lipophilicity/electron withdrawal. | |

| 0.54 | 0.88 | Stronger electron withdrawal, slightly less lipophilic. | |

| 0.68 | 1.23 | "Super-lipophilic," high metabolic stability, steric bulk. | |

| 0.50 | 1.44 | Highest lipophilicity, potential for oxidation to sulfoxide. | |

| -0.27 | -0.02 | Electron donating, metabolically labile (O-demethylation). |

Validated Synthetic Methodology

To synthesize the parent compound and its cyclopropane analogs, the Phase-Transfer Catalyzed (PTC) Double Alkylation is the most robust, scalable industrial method. It avoids the use of dangerous reagents like sodium hydride (NaH) in favor of aqueous bases.

Workflow Logic:

-

Substrate: 4-(Trifluoromethoxy)phenylacetonitrile (Active Methylene).

-

Electrophile: 1,2-Dibromoethane (forms the C2 and C3 of cyclopropane).

-

Catalyst: Quaternary ammonium salt (TBAB or TEBA) transfers the deprotonated anion across the interface.

Figure 2: Phase-Transfer Catalysis (PTC) workflow for the synthesis of gem-disubstituted cyclopropanes.

Detailed Experimental Protocol

Objective: Synthesis of this compound via Phase Transfer Catalysis.

Materials:

-

4-(Trifluoromethoxy)phenylacetonitrile (1.0 eq)[1]

-

1,2-Dibromoethane (1.5 eq)

-

Sodium Hydroxide (50% w/w aqueous solution)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq)

-

Toluene (Solvent)

Step-by-Step Procedure:

-